Ethyl 1-méthylpipécolate

Vue d'ensemble

Description

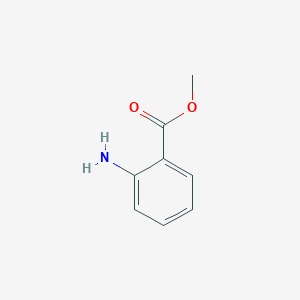

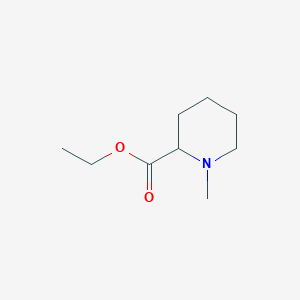

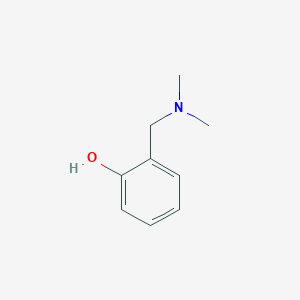

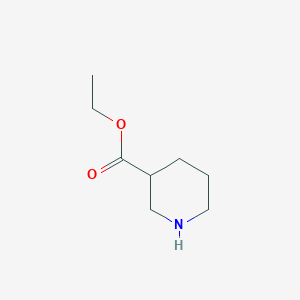

Ethyl 1-methylpiperidine-2-carboxylate, also known as Ethyl 1-methylpiperidine-2-carboxylate, is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 1-methylpiperidine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 1-methylpiperidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-methylpiperidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agonistes des récepteurs cannabinoïdes

Ce composé joue un rôle crucial dans la synthèse d’analogues d’indole qui agissent comme agonistes des récepteurs cannabinoïdes CB₁. Ces récepteurs font partie du système endocannabinoïde et sont impliqués dans la régulation de la douleur, de l’humeur, de l’appétit et d’autres processus physiologiques. Les composés dérivés de l’ethyl 1-méthylpipécolate peuvent avoir des applications dans les thérapies à base de cannabinoïdes .

Agrochimiques et lutte antiparasitaire

Bien que moins explorés, les dérivés de l’this compound peuvent trouver des applications dans les agrochimiques. Les chercheurs étudient leur potentiel en tant qu’insecticides, herbicides ou fongicides. En modifiant la chaîne latérale ou les groupes fonctionnels, les scientifiques visent à améliorer leur efficacité tout en minimisant l’impact environnemental.

En résumé, la polyvalence et l’utilité synthétique de l’this compound en font un composé précieux dans divers domaines scientifiques. Ses applications s’étendent de la découverte de médicaments à la recherche agrochimique, offrant des pistes prometteuses pour de nouvelles investigations . Si vous avez des questions spécifiques ou si vous avez besoin de plus d’informations, n’hésitez pas à nous les poser !

Mécanisme D'action

Target of Action

This compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives are known to interact with a variety of biological targets, but the specific targets of Ethyl 1-methylpipecolinate remain to be identified.

Mode of Action

It is known that ethyl 1-methylpipecolinate is used in the synthesis of indole analogues as cb1 cannabinoid receptor agonists

Biochemical Pathways

If the compound does indeed act as a cb1 receptor agonist, it could potentially affect endocannabinoid signaling pathways . The endocannabinoid system plays a role in a variety of physiological processes, including pain sensation, mood, and memory.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be 2.34 (iLOGP), 1.43 (XLOGP3), 0.65 (WLOGP), 1.0 (MLOGP), and 1.12 (SILICOS-IT), with a consensus Log Po/w of 1.31

Result of Action

If the compound does indeed act as a CB1 receptor agonist, it could potentially have effects similar to other CB1 agonists, such as pain relief, mood elevation, and increased appetite .

Action Environment

It is known that the compound has a boiling point of 92-96 °c at 11 mmhg and a density of 0975 g/mL at 25 °C

Propriétés

IUPAC Name |

ethyl 1-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7-10(8)2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICBNHLULHJETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30727-18-5 | |

| Record name | Ethyl 1-methyl-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methylpiperidine-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-methylpiperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction pathway for the thermal decomposition of Ethyl 1-methylpipecolinate in the gas phase?

A1: The thermal decomposition of Ethyl 1-methylpipecolinate in the gas phase proceeds through a two-step elimination mechanism [, ]. First, a six-membered cyclic transition state forms, leading to the elimination of ethylene and the formation of 1-methylpipecolic acid. This initial step is the rate-determining step. The second step involves a rapid decarboxylation of 1-methylpipecolic acid via a five-membered cyclic transition state, yielding 1-methylpiperidine and carbon dioxide [, ].

Q2: How does the decomposition rate of Ethyl 1-methylpipecolinate compare to that of picolinic acid, a key intermediate in its decomposition pathway?

A2: Picolinic acid, formed during the decomposition of Ethyl 1-methylpipecolinate, exhibits a significantly faster decomposition rate compared to the parent ester []. This difference highlights the rapid decarboxylation process characteristic of α-amino or α-nitrogen substituted carboxylic acids [].

Q3: What computational chemistry methods were used to study the decomposition of Ethyl 1-methylpipecolinate, and what key insights were gained?

A3: The thermal decomposition of Ethyl 1-methylpipecolinate was investigated using ab initio calculations at the MP2/6-31G(d) and MP2/6-311+G(2d,p) levels of theory []. These calculations allowed researchers to characterize the transition states involved in the elimination reaction and determine their energy barriers. The calculations revealed that the transition states exhibit an intermediate character between reactants and products, suggesting a concerted and slightly asynchronous mechanism []. Furthermore, the calculations demonstrated that bond-breaking processes are more advanced than bond-forming processes in the transition state, indicating bond deficiency [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)